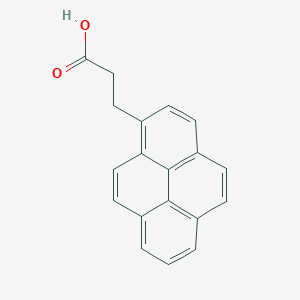

1-Pyrenepropanoic acid

Description

Significance of the Pyrene (B120774) Fluorophore in Advanced Scientific Inquiry

The pyrene molecule is a cornerstone of fluorescence spectroscopy due to a collection of remarkable photophysical properties. These characteristics allow it to act as a sensitive reporter on its immediate molecular surroundings. nih.govwikipedia.org Pyrene and its derivatives are widely employed as fluorescent probes because of their high fluorescence quantum yield, long fluorescence lifetime, and excellent cell permeability. rsc.orgresearchgate.net

Key properties of the pyrene fluorophore include:

Long Excited-State Lifetime: The lowest energy transition of pyrene is electronically forbidden, which results in an unusually long fluorescence lifetime, often exceeding 100 nanoseconds. nih.govyoutube.com This extended lifetime increases the probability of interaction with other molecules in the excited state, which is fundamental to its other sensing capabilities. nih.gov

Excimer Formation: Pyrene was the first molecule in which excimer (excited-state dimer) behavior was observed. wikipedia.org When an excited pyrene molecule comes into close proximity (approximately 10 Å) with a ground-state pyrene molecule, they can form a transient complex called an excimer. nih.govnih.gov This excimer fluoresces at a significantly longer wavelength (a broad, unstructured band centered around 460-500 nm) compared to the structured emission of the pyrene monomer (typically 370-400 nm). nih.govresearchgate.net The ratio of the excimer to monomer fluorescence intensity is a highly sensitive measure of the distance between two pyrene units, making it an effective "molecular ruler" for studying conformational changes in proteins and the folding of polymers. nih.govnih.gov

Environmental Polarity Sensitivity (Solvatochromism): The fluorescence emission spectrum of the pyrene monomer is highly sensitive to the polarity of its microenvironment. wikipedia.orgusc.es The relative intensities of the vibronic bands in its emission spectrum change with the polarity of the solvent. youtube.com The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is widely used as a measure of the local polarity surrounding the probe. rsc.org This feature allows researchers to probe the hydrophobicity of specific sites within proteins, membranes, and micelles. nih.govrsc.org

Fluorescence Quenching: The fluorescence of pyrene can be diminished, or "quenched," by various molecules known as quenchers. acs.orgnih.gov This quenching can occur through different mechanisms, including dynamic (collisional) or static (complex formation) processes. nih.govnih.gov Studying the rate and nature of quenching provides information about the accessibility of the pyrene probe to its quencher, which can be used to understand the structure and dynamics of systems like micelles and biological membranes. acs.orgrsc.org

| Property | Description | Significance in Research |

| Excitation/Emission | Absorbs UV light (approx. 330-340 nm) and emits in the near-UV/blue region (approx. 370-400 nm for monomer). wikipedia.orgaatbio.com | Allows for detection using standard fluorescence spectroscopy. |

| Long Lifetime | The excited state persists for an extended duration (>100 ns). nih.gov | Increases the likelihood of diffusion-controlled interactions, enabling excimer formation and dynamic quenching studies. |

| Excimer Formation | Forms an excited-state dimer at close proximity, emitting at a longer wavelength (~460-500 nm). nih.govresearchgate.net | Acts as a proximity sensor to measure intramolecular and intermolecular distances in macromolecules. nih.govnih.gov |

| Polarity Sensitivity | The ratio of vibronic band intensities (I₁/I₃) in the monomer emission changes with solvent polarity. youtube.comrsc.org | Probes the local polarity of environments such as protein binding sites or lipid bilayers. nih.gov |

| Quenching | Fluorescence intensity is reduced in the presence of quencher molecules. acs.orgnih.gov | Used to determine the accessibility of the probe within a larger structure, providing insights into membrane permeability or micellar structure. rsc.org |

Rationale for 1-Pyrenepropanoic Acid as a Versatile Molecular Probe and Building Block in Diverse Research Fields

While the pyrene fluorophore possesses powerful intrinsic properties, its practical application in many biological and material science contexts requires a means of attaching it to specific molecules or incorporating it into larger structures. This compound is specifically designed for this purpose. The propanoic acid group serves as a versatile chemical handle, transforming the pyrene fluorophore into a targeted molecular probe and a functional synthetic building block. lumiprobe.com

As a Molecular Probe: The carboxylic acid moiety of this compound can be readily coupled to primary amine groups (-NH₂) found in biomolecules like proteins (e.g., on lysine (B10760008) residues) or on functionalized polymers and nanoparticles. nih.govrsc.org This covalent attachment allows researchers to place the pyrene "spy" at a specific location within a system. youtube.com Once attached, the probe can report on its local environment. For example, by labeling two different sites on a protein with this compound, changes in the protein's conformation can be monitored by observing the formation or disappearance of excimer fluorescence as the two pyrene units move closer together or further apart. nih.gov Similarly, labeling a single site on a membrane-binding protein can reveal the polarity of the lipid environment it enters upon binding, by analyzing the I₁/I₃ ratio of the probe's monomer fluorescence. nih.govrsc.org

As a Chemical Building Block: Beyond its role as a tag, this compound serves as a fundamental building block for constructing novel, functional materials. rsc.org The pyrene unit is a strong electron donor and can be combined with electron-accepting materials to create donor-acceptor systems used in light-harvesting and energy conversion research. wikipedia.org The carboxylic acid provides a defined point for integration into polymers, dendrimers, or supramolecular assemblies. researchgate.net By using this compound in synthesis, researchers can create materials with tailored photophysical properties, where the pyrene units are precisely positioned to control phenomena like excimer formation or energy transfer. This has led to the development of pyrene-based materials for applications in organic electronics and advanced sensors. rsc.orgresearchgate.net

| Research Application | Pyrene Property Exploited | Role of this compound |

| Protein Conformational Changes | Excimer Formation | Covalently labels specific sites on a protein to measure intramolecular distances. nih.gov |

| Protein-Membrane Interactions | Polarity Sensitivity (I₁/I₃ ratio) | Reports on the polarity of the lipid environment when a labeled protein binds to a membrane. nih.gov |

| Polymer Chain Dynamics | Excimer Formation | Measures the degree of coiling or interaction between polymer chains. rsc.org |

| Micelle Characterization | Fluorescence Quenching | Determines properties like micelle aggregation numbers and the accessibility of the core. rsc.org |

| Development of Functional Materials | Electron Donor & Photophysical Properties | Acts as a synthetic building block for creating light-harvesting systems or fluorescent polymers. wikipedia.orgrsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61098-93-9 |

|---|---|

Molecular Formula |

C19H14O2 |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

3-pyren-1-ylpropanoic acid |

InChI |

InChI=1S/C19H14O2/c20-17(21)11-9-12-4-5-15-7-6-13-2-1-3-14-8-10-16(12)19(15)18(13)14/h1-8,10H,9,11H2,(H,20,21) |

InChI Key |

UQWODQWMTUNHJZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC(=O)O |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 Pyrenepropanoic Acid Analogues

Established Synthetic Pathways for the Pyrenepropanoic Acid Core Structure

The synthesis of the 1-pyrenepropanoic acid core structure typically begins with the polycyclic aromatic hydrocarbon, pyrene (B120774). The most common and established method involves a two-step process initiated by a Friedel-Crafts acylation reaction. wikipedia.orgnih.gov This classic electrophilic aromatic substitution reaction is a powerful tool for attaching acyl groups to aromatic rings. masterorganicchemistry.com

In the first step, pyrene is acylated using an appropriate acylating agent, such as succinic anhydride (B1165640) or 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org The reaction with succinic anhydride introduces a four-carbon chain with a terminal carboxylic acid, which can then be reduced. A more direct route to the propanoic acid structure involves using 3-chloropropionyl chloride. The reaction introduces a 3-chloropropionyl group at the 1-position of the pyrene ring, which is the most reactive site for electrophilic substitution. google.com

The resulting ketone, 1-(3-chloropropionyl)pyrene, can then be converted to the final carboxylic acid. This can be achieved through a reduction of the keto group, for example, via a Clemmensen or Wolff-Kishner reduction, followed by hydrolysis of the chloride to an alcohol and subsequent oxidation, or more directly through reactions that replace the chloride with a nitrile group (CN) followed by hydrolysis to the carboxylic acid. An alternative reduction of the ketone to a methylene (B1212753) group (CH₂) yields 1-(3-chloropropyl)pyrene, which can then be converted to this compound. A related approach involves the Friedel-Crafts acylation of pyrene with alkynoic acids in the presence of trifluoroacetic anhydride, which can also serve as a direct route to pyrenyl ynones, precursors that can be reduced to the corresponding saturated acid. researchgate.net

Table 1: Key Reactions in the Synthesis of this compound Core

| Step | Reaction Type | Reactants | Catalyst | Typical Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Pyrene, 3-Chloropropionyl chloride | AlCl₃ | 1-(3-Chloropropionyl)pyrene |

| 2a | Reduction (e.g., Wolff-Kishner) | 1-(3-Chloropropionyl)pyrene | Hydrazine, base | 1-(3-Chloropropyl)pyrene |

| 2b | Nitrile Substitution | 1-(3-Chloropropyl)pyrene | NaCN | 4-(Pyren-1-yl)butanenitrile |

Functionalization Approaches for Tailored Research Applications

The carboxylic acid group of this compound is a versatile chemical handle that allows for a wide range of modifications. These derivatizations are essential for conjugating the pyrene fluorophore to other molecules or materials, enabling its use in diverse research contexts.

Esterification and Amidation Reactions for Conjugation

Esterification and amidation are fundamental reactions for conjugating this compound to molecules containing hydroxyl (-OH) or amino (-NH₂) groups, respectively.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄), yields a pyrene ester. This process, known as Fischer esterification, is a reversible condensation reaction. chemguide.co.ukscienceready.com.au To drive the reaction to completion, it is often performed under reflux with removal of water. scienceready.com.au Alternatively, for more sensitive substrates, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). This acyl chloride then reacts readily with alcohols to form the ester without the need for a strong acid catalyst. chemguide.co.uk

Amidation: The formation of an amide bond is a cornerstone of bioconjugation, linking the pyrene probe to peptides, proteins, or other amine-functionalized molecules. beilstein-journals.org Direct reaction between this compound and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated". A common method involves converting the carboxylic acid into a highly reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. glenresearch.com This is typically achieved by reacting the acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting 1-pyrenepropanoate NHS ester is stable enough to be isolated but reacts efficiently with primary aliphatic amines under mild aqueous conditions (pH 7-9) to form a stable amide bond. glenresearch.comlumiprobe.com

Table 2: Common Conjugation Reactions of this compound

| Reaction | Target Functional Group | Activating Agent (if needed) | Linkage Formed | Key Application |

|---|---|---|---|---|

| Esterification | Hydroxyl (-OH) | H₂SO₄ or SOCl₂ | Ester (-COO-) | Labeling of lipids, carbohydrates, synthetic polymers |

Selective Functional Group Transformations for Bioconjugation

For biological applications, the key challenge is to form a covalent bond between the pyrene probe and a specific biomolecule, often a protein, in a complex aqueous environment while preserving the biomolecule's function. kbdna.com

The most prevalent strategy involves targeting the primary amine groups of lysine (B10760008) residues on the surface of proteins. invivogen.com As described previously, this is accomplished by activating the carboxylic acid of this compound as an NHS ester (e.g., 1-pyrenebutyric acid N-hydroxysuccinimide ester is a commercially available analogue). sigmaaldrich.comnih.gov The NHS ester reacts selectively with the nucleophilic ε-amino group of lysine and the N-terminal α-amino group of the protein to form a stable amide linkage. nih.govwiley-vch.de The reaction is typically performed in a buffered aqueous solution at a slightly alkaline pH (8.3-8.5) to ensure the amine is deprotonated and thus maximally nucleophilic. lumiprobe.com This method is widely used due to its reliability and the formation of a very stable covalent bond. glenresearch.com

While lysine conjugation is robust, it can lead to a heterogeneous mixture of products if multiple lysine residues are accessible. More advanced, site-specific bioconjugation strategies aim to attach the probe to a single, predetermined site on a protein. This can involve targeting less common amino acids or incorporating unnatural amino acids with unique reactive handles into the protein structure. nih.govbizgeniusapp.com

Strategies for Covalent and Non-Covalent Integration into Complex Architectures

Beyond conjugation to discrete biomolecules, this compound and its derivatives are integrated into larger, complex systems such as polymers, nanoparticles, and surfaces. This integration can be either covalent, forming a permanent bond, or non-covalent, relying on weaker, reversible interactions.

Covalent Integration: The carboxylic acid functionality allows this compound to be covalently incorporated into polymer chains. For example, it can be reacted with a polymer backbone that has available hydroxyl or amine groups. nih.gov A more versatile approach is to first modify the pyrene acid into a polymerizable monomer, such as a methacrylate (B99206) ester. This pyrene-functionalized monomer can then be co-polymerized with other monomers to create hydrogels or other polymeric materials with built-in fluorescence. nih.govrsc.org This ensures the pyrene probe is permanently and homogeneously distributed throughout the material. Similar strategies are used to covalently attach pyrene derivatives to surfaces like silica (B1680970) or other metal oxides, often using linker molecules like organophosphonic acids to ensure robust attachment. rsc.orgresearchgate.net

Non-Covalent Integration: A powerful feature of the pyrene moiety is its large, flat aromatic surface, which promotes strong π-π stacking interactions. nih.govresearchgate.net This property is widely exploited for the non-covalent functionalization of materials. Pyrene derivatives can spontaneously adsorb onto the surfaces of graphitic materials like graphene and carbon nanotubes. nih.govscispace.com The pyrene unit acts as an "anchor," allowing for the stable, non-covalent immobilization of the attached functional group (in this case, the propanoic acid) onto the material's surface. This approach has been used to stabilize gold nanoparticles and create functional hybrid materials. rsc.orgrsc.orgrsc.orgrsc.org The π-π stacking is also a key driving force in supramolecular chemistry, where pyrene-containing molecules self-assemble into well-ordered structures. nih.govacs.org The formation of pyrene excimers (excited-state dimers), which have a distinct, red-shifted fluorescence compared to the monomer, is a direct consequence of these stacking interactions and is a widely used sensing mechanism. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 1-(3-Chloropropionyl)pyrene |

| 1-(3-Chloropropyl)pyrene |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Pyrenebutyric acid N-hydroxysuccinimide ester |

| This compound |

| 3-Chloropropionyl chloride |

| 4-(Pyren-1-yl)butanenitrile |

| Aluminum chloride |

| Dicyclohexylcarbodiimide (DCC) |

| N-Hydroxysuccinimide (NHS) |

| Pyrene |

| Succinic anhydride |

| Sulfuric acid |

| Thionyl chloride |

Advanced Spectroscopic Applications of 1 Pyrenepropanoic Acid and Its Derivatives in Research

Fundamental and Applied Studies of Pyrene (B120774) Excimer Formation

A hallmark of pyrene-based fluorophores is their ability to form "excimers" (excited-state dimers). An excimer is formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule in close proximity. This results in a distinct, broad, and red-shifted emission band compared to the structured monomer emission. This phenomenon is highly dependent on the distance and orientation between the pyrene moieties, making it a sensitive reporter of molecular conformation and aggregation.

The ratio of the excimer fluorescence intensity (I_E) to the monomer fluorescence intensity (I_M) is a key parameter that provides insights into the microenvironment surrounding the pyrene probe. This I_E/I_M ratio is particularly sensitive to the polarity and viscosity of the medium, as well as the concentration and proximity of the pyrene-labeled molecules. nih.govresearchgate.net

In aqueous solutions of polymers hydrophobically end-labeled with pyrene, the I_E/I_M ratio can be used to study polymer-surfactant interactions. The addition of a surfactant can disrupt the association of the hydrophobic pyrene end-groups, leading to a decrease in the I_E/I_M ratio as the pyrene moieties are separated and shielded from each other by surfactant micelles. researchgate.net

The sensitivity of pyrene's fluorescence spectrum to the polarity of its environment is also evident in the fine structure of its monomer emission. The ratio of the intensity of the first vibronic peak (Band I) to the third vibronic peak (Band III) is often used to assess the polarity of the probe's location. core.ac.uk In aqueous solutions, the passage of a hydrophobic pyrene probe from the polar aqueous phase to a nonpolar micellar environment upon addition of a surfactant leads to a characteristic decrease in the I_I/I_III ratio. core.ac.uk

Research has also established a correlation between the I_E/I_M ratio and the distance between two pyrene molecules attached to a biological macromolecule. For instance, in a study involving pyrene maleimide (B117702) attached to cysteine residues on an α-helical protein domain, a clear inverse relationship was observed between the I_E/I_M ratio and the inter-pyrene distance. nih.gov

Table 1: Correlation of Excimer-to-Monomer (E/M) Ratio with Inter-Pyrene Distance nih.gov

| Distance (Å) | E/M Ratio |

| ~5 | ~3.0 |

| ~20 | ~1.0 |

This table illustrates the inverse relationship between the distance separating two pyrene probes on a protein and their resulting excimer-to-monomer fluorescence ratio.

Time-resolved fluorescence spectroscopy offers a deeper understanding of the dynamic processes leading to excimer formation. By monitoring the decay of both the monomer and excimer fluorescence over time, researchers can extract kinetic information about molecular motion, association, and dissociation.

In studies of pyrene end-labeled poly(ethylene oxide)s in aqueous solution, time-resolved fluorescence measurements have been used to investigate hydrophobic interactions. nih.gov The fluorescence decays of the monomer and excimer can be fitted to kinetic models to determine the rate constants for excimer formation and dissociation, as well as the fraction of pyrene moieties that exist as ground-state aggregates. nih.gov This technique has revealed that for pyrene-labeled polymers at low concentrations, excimer formation is primarily an intramolecular process, with the I_E/I_M ratio decreasing significantly with increasing polymer chain length. nih.gov At higher concentrations, intermolecular interactions become more prevalent, leading to an increase in the I_E/I_M ratio. nih.gov

Femtosecond dynamics of molecular probes in proximity to macromolecules have also been explored. For instance, studies using proflavine (B1679165) with polymethacrylic acid have shown that time-resolved fluorescence can reveal information about the reorientation of water molecules in the vicinity of the macromolecule on a picosecond timescale. researchgate.net While not directly involving 1-pyrenepropanoic acid, this demonstrates the power of time-resolved techniques to probe rapid molecular dynamics.

The formation of pyrene excimers is highly sensitive to the spatial constraints imposed on the pyrene probes. When pyrene molecules are confined within nanoscale environments such as micelles or the pores of mesoporous silica (B1680970), their ability to form excimers can be significantly altered.

Studies have shown that the excimer formation of pyrene is suppressed in smaller pores of mesoporous silica materials. core.ac.uk This is attributed to the spatial restrictions limiting the diffusion and collision of pyrene molecules necessary for excimer formation. core.ac.uk

Conversely, molecular aggregation can promote excimer formation. For example, the aggregation of a positively charged pyrene probe can be induced by the presence of nucleic acids, resulting in strong pyrene excimer emission. nih.gov The intensity of this excimer emission is dependent on the concentration of the pyrene probe and the length and sequence of the nucleic acid, suggesting a potential application in label-free biosensing. nih.gov Similarly, in pyrene-labeled polymers, the association of hydrophobic pyrene end-groups in aqueous solution leads to the formation of ground-state aggregates that readily form excimers upon excitation. nih.gov

Förster Resonance Energy Transfer (FRET) Applications in Proximity Sensing

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring molecular-scale distances. nih.govnih.gov this compound and its derivatives can serve as either a donor or an acceptor in FRET pairs, depending on the spectral properties of the partner fluorophore.

FRET-based biosensors are widely used to detect biomolecules and monitor conformational changes in proteins and nucleic acids. nih.govresearchgate.net In a typical FRET assay, the donor and acceptor are attached to different molecules or different sites on the same molecule. An interaction or conformational change that brings the donor and acceptor closer together results in an increase in FRET efficiency, which can be detected as a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity. nih.gov

A notable example is the use of a pyrene-perylene FRET pair for nucleic acid hybridization assays. nih.gov In this system, pyrene acts as the donor and perylene (B46583) as the acceptor. When a target DNA strand hybridizes with two complementary probes, one labeled with pyrene and the other with perylene, the two fluorophores are brought into close proximity, leading to efficient FRET. nih.gov The Förster distance (the distance at which FRET efficiency is 50%) for this pair was determined to be 22.3 Å. nih.gov

Table 2: Characteristics of a Pyrene-Perylene FRET Pair for Nucleic Acid Assays nih.gov

| Donor | Acceptor | Excitation Wavelength (nm) | Emission Wavelength (nm) | Förster Distance (R₀) in Å |

| Pyrene | Perylene | 347 | 459 | 22.3 |

This table summarizes the key spectroscopic parameters for a pyrene-perylene FRET pair used in nucleic acid detection.

Utilization in Other Advanced Fluorescence Techniques, including Anisotropy Measurements

Fluorescence anisotropy is a powerful technique for studying the size, shape, and rotational mobility of molecules in solution. It is based on the principle that when a population of fluorophores is excited with polarized light, the emitted light will also be polarized to some extent. The degree of polarization, or anisotropy, is related to the rotational diffusion of the fluorophore during its fluorescence lifetime. researchgate.netnih.govnih.gov

Fluorescence anisotropy measurements are particularly useful for studying binding events, such as protein-protein or protein-ligand interactions. researchgate.netnih.govnih.gov When a small fluorescently labeled molecule (like a derivative of this compound) binds to a much larger molecule (like a protein), its rotational motion is significantly slowed down. This leads to an increase in the measured fluorescence anisotropy. By titrating a solution of the labeled molecule with the binding partner, one can obtain a binding curve and determine the dissociation constant of the interaction. nih.govwikipedia.org

The anisotropy (r) is calculated using the following equation:

r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is an instrumental correction factor. nih.gov

Fluorescence anisotropy can also be applied in microscopy to probe the local viscosity of cellular compartments or membranes. wikipedia.org

Integration with Complementary Spectroscopic Methods (e.g., UV-Vis Absorption, Nuclear Magnetic Resonance) for Structural Elucidation of Conjugates

While fluorescence spectroscopy provides a wealth of information about molecular interactions and dynamics, a comprehensive structural characterization of this compound conjugates often requires the integration of complementary spectroscopic techniques such as UV-Vis absorption and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis absorption spectroscopy is routinely used to confirm the covalent attachment of the pyrene moiety to a molecule of interest and to determine the concentration of the conjugate. The characteristic absorption spectrum of the pyrene chromophore can be monitored for changes upon conjugation or interaction with other molecules. researchgate.net For example, the formation of complexes between pyrene-functionalized calixarenes and metal ions can be followed by changes in the UV-Vis spectrum. researchgate.net

NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, provides detailed information about the chemical structure of the conjugate. wiley-vch.denih.gov Chemical shift changes in the NMR spectrum can reveal the site of attachment of the pyrene probe and provide insights into the conformation of the conjugate in solution. wiley-vch.denih.govresearchgate.net For instance, the upfield shift of pyrene proton signals in the presence of a host molecule can indicate the insertion of the pyrene moiety into a hydrophobic cavity. wiley-vch.de

Applications in Advanced Materials Science and Nanotechnology Research

Functionalization of Polymeric Systems for Stimuli-Responsive Materials

The incorporation of 1-pyrenepropanoic acid and its derivatives into polymer architectures enables the creation of "smart" materials that can respond to external stimuli such as light or changes in pH. These responses are often driven by the photophysical properties of the pyrene (B120774) group or the ionization state of the carboxylic acid.

The amphiphilic nature of polymers functionalized with pyrene derivatives is a key driver for their self-assembly in aqueous environments. For instance, a random copolymer synthesized from pyrenemethanol and poly(acryloyl chloride), featuring both hydrophobic pyrene-containing units and hydrophilic acrylic acid units, can self-assemble into nanoparticles in water. nih.gov The hydrophobic pyrene groups form the core of the nanoparticle to minimize contact with water, while the hydrophilic acrylic acid chains form the outer corona, ensuring colloidal stability.

This self-assembly process can also be initiated through controlled polymerization techniques. Polymerization-induced self-assembly (PISA) has been used to create light-responsive nanoparticles by chain-extending a hydrophilic polymer with a pyrene-containing monomer like 1-pyrenemethyl methacrylate (B99206) (PyMA). nih.gov The strong π-π stacking between pyrene moieties plays a significant role in this process, although it can sometimes hinder monomer diffusion. To achieve high monomer conversion, comonomers such as butyl methacrylate (BuMA) are often included to reduce stacking and facilitate the formation of well-defined morphologies like spherical or worm-like micelles and vesicles. nih.gov These self-assembled nanostructures serve as versatile platforms for fundamental research, particularly in studying controlled release mechanisms. nih.gov

Polymer-based systems incorporating pyrene moieties are designed for advanced sensing and imaging applications, leveraging the unique fluorescence characteristics of pyrene. The pyrene monomer exhibits a characteristic fluorescence spectrum, while the formation of an "excimer" (excited dimer) through the close association of two pyrene units results in a distinct, red-shifted emission. This monomer-to-excimer transition is highly sensitive to the local environment and polymer conformation, making it an effective tool for sensing.

In the context of imaging, nanoparticles formulated from pyrene-functionalized polymers can act as fluorescent probes. nih.gov For example, polymer nanoparticles loaded with a fluorescent dye like Nile Red can release their payload in response to specific stimuli, which can be monitored through changes in fluorescence. nih.gov A novel photo and pH-responsive amphiphilic polymer, synthesized through the esterification of poly(acryloyl chloride) with pyrenemethanol, demonstrates this capability. nih.gov Under UV irradiation, the photolysis of pyrenylmethyl esters converts hydrophobic segments into hydrophilic ones, causing the nanoparticles to disassemble and release their contents. nih.gov Similarly, changes in pH alter the protonation state of the acrylic acid groups, leading to either shrinkage or structural reorganization of the nanoparticles, which also modulates payload release. nih.gov This dual-responsive behavior makes these polymer systems highly controllable for targeted delivery and imaging research. Furthermore, the broader concept of incorporating absorbing dyes into polymer nanoparticles to act as contrast agents for techniques like photoacoustic imaging (PAI) highlights the potential for pyrene-based systems in biomedical diagnostics. researchgate.net

Surface Functionalization of Nanomaterials and Low-Dimensional Structures

The pyrene group of this compound serves as a powerful anchor for the non-covalent modification of carbon-based nanomaterials, while the carboxylic acid group provides a site for subsequent covalent linkages. This dual functionality is widely exploited to create hybrid materials for biosensing and other research applications.

The functionalization of carbon nanotubes (CNTs) and graphene is crucial for their application in biosensors, as it improves their dispersibility in aqueous solutions and provides attachment points for biorecognition molecules like enzymes and DNA. mdpi.comresearchgate.netnih.gov this compound and its derivatives, such as 1-pyrenebutanoic acid succinimidyl ester (PBSE), are ideal for this purpose. The planar pyrene ring adsorbs strongly onto the graphitic sidewalls of single-walled carbon nanotubes (SWCNTs) and graphene via non-covalent π-π stacking interactions. researchgate.net This interaction is stable and preserves the intrinsic electronic properties of the carbon nanomaterial, which is essential for electrochemical sensing. mdpi.comresearchgate.net

Once the pyrene derivative is anchored, its terminal carboxylic acid or succinimidyl ester group is available for covalent bonding with amine groups on proteins, DNA probes, or other biomolecules. mdpi.comnih.gov This two-step, non-covalent/covalent approach has been successfully used to construct various biosensors. For example, a DNA biosensor was developed by modifying a gold electrode with a graphene-pyrenebutyric acid (PBA) composite. nih.gov The PBA first adsorbed onto the graphene, and then its carboxylic group was used to covalently attach amino-modified DNA probes. nih.gov This sensor demonstrated high sensitivity and selectivity for its target DNA sequence. nih.gov Similarly, glucose oxidase has been immobilized on SWCNTs using a pyrene-based linker to create a glucose biosensor. researchgate.net

Table 1: Functionalization of Carbon Nanomaterials for Biosensing

| Nanomaterial | Pyrene Derivative | Functionalization Method | Application | Reference |

|---|---|---|---|---|

| Graphene (GR) | Pyrenebutyric Acid (PBA) | Non-covalent adsorption followed by covalent coupling of DNA | DNA Biosensor | nih.gov |

| SWCNTs | 1-Pyrenebutanoic Acid Succinimidyl Ester (PBSE) | Non-covalent π-stacking | General protein immobilization | mdpi.comresearchgate.net |

The principles of surface functionalization using pyrene derivatives extend to inorganic nanoparticles, enhancing their utility as research tools, particularly for biological imaging and sensing. researchgate.net Pyrene-functionalized molecules can act as surface ligands or be incorporated into polymer coatings that encapsulate inorganic nanoparticles like quantum dots (QDs) or gold nanoparticles (AuNPs). researchgate.netmdpi.com The pyrene moiety can provide a fluorescent signal for multimodal imaging or help anchor the coating to other substrates, while the carboxylic acid group can be used to improve water solubility or for bioconjugation.

Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs) are prominent examples of such research tools. rsc.org These molecules are used to detect complementary DNA/RNA sequences and can be assembled onto nanoparticle surfaces. rsc.org The pyrene acts as a sensitive fluorescent reporter, whose signal changes upon hybridization or interaction with the target analyte. rsc.org This approach combines the unique optical properties of inorganic nanoparticles with the specific recognition capabilities of nucleic acids and the reporting function of pyrene, creating powerful hybrid probes for diagnostics and nanotechnology research. rsc.org

Development of Optoelectronic Materials and Supramolecular Architectures

In the field of optoelectronics, particularly in the development of perovskite solar cells (PSCs), molecular design and interfacial engineering are critical for achieving high efficiency and stability. Molecules containing aromatic moieties and functional groups like carboxylic acids are explored as additives or as components of hole-transporting materials (HTMs). rsc.orgmdpi.comresearchgate.net The pyrene group, with its extended π-system, and the carboxylic acid group of this compound make it a relevant structural motif for these applications.

The performance of PSCs is highly dependent on the quality of the perovskite crystal film and the efficiency of charge extraction at the interfaces. researchgate.netrsc.org Additives containing functional groups such as carboxylic acids and amino groups have been shown to passivate defects at the grain boundaries of the perovskite layer. rsc.org These additives can interact with the perovskite structure, reducing non-radiative recombination and improving charge carrier lifetimes. rsc.org For example, the use of an amino acid additive led to a more ordered crystal structure, suppressed decomposition, and resulted in a power conversion efficiency (PCE) increase from 18.90% to 21.02%. rsc.org

Furthermore, pyrene-containing compounds can be incorporated into more complex molecules designed as HTMs. mdpi.comyoutube.com An effective HTM must have appropriate energy levels for efficient hole transfer from the perovskite, as well as good hole mobility and film-forming properties. youtube.comresearchgate.net The large aromatic structure of pyrene contributes to the electronic properties required for hole transport. Supramolecular interactions, including π-π stacking of aromatic units, play a key role in the organization and performance of these HTM layers. While simple molecules like this compound are not typically used as the primary HTM, their structural elements are foundational in the rational design of more sophisticated, high-performance materials for next-generation solar cells. mdpi.com

Table 2: Performance Enhancement in Perovskite Solar Cells with Additives

| Device Configuration | Additive | Key Improvement Mechanism | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|

| p-i-n | (S)-3-amino-4-phenylbutyric acid hydrochloride | Passivation of grain boundary defects, reduced ion migration | 21.02% (from 18.90% control) | rsc.org |

| n-i-p | Acetic Acid | Improved perovskite film morphology and crystallinity | 14.71% (champion device) | researchgate.net |

Contribution to Organic Photovoltaics and Light-Emitting Device Research

The unique photophysical properties of the pyrene moiety, a core component of this compound, have led to its exploration in the field of organic electronics. While direct applications of this compound in commercial organic photovoltaics (OPVs) are not extensively documented in publicly available research, the broader class of pyrene derivatives is recognized for its potential in organic light-emitting devices (OLEDs).

The versatility of pyrene derivatives allows for their chemical modification to tune the electronic and optical properties, which is a key aspect in the design of efficient and stable OLEDs. ossila.com For instance, modifications to the pyrene core can influence the emission color, charge carrier mobility, and device lifetime. While the research landscape for OPVs is rapidly evolving, with power conversion efficiencies now exceeding 17% with non-fullerene acceptors, the direct contribution of this compound to these advancements is not yet clearly established in the literature. encyclopedia.pubresearchgate.net However, the foundational knowledge gained from studying pyrene derivatives in OLEDs provides a strong basis for their potential future investigation in OPV applications. google.comossila.com

Formation of Self-Assembled Supramolecular Structures for Molecular Recognition Studies

A significant area of research involving this compound derivatives is their ability to form self-assembled supramolecular structures, which are of great interest for applications in molecular recognition and targeted therapies. A notable example is the use of a pyrene-capped tyrosine molecule, a derivative of this compound, to induce lysosomal membrane permeabilization (LMP) in cancer cells. rsc.org

This innovative approach leverages the principle of acid-assisted self-assembly. rsc.org Under the acidic conditions typically found within lysosomes (pH ~4), the pyrene-capped tyrosine molecule becomes protonated. This protonation reduces electrostatic repulsion between the molecules, triggering their self-assembly into larger, micrometer-scaled aggregates. rsc.org The formation of these large aggregates within the confined space of the lysosome leads to its physical rupture. rsc.org

The process can be summarized in the following steps:

Cellular Uptake and Lysosomal Accumulation: The pyrene-capped tyrosine molecules are taken up by cancer cells and specifically accumulate within the lysosomes. rsc.org

Acid-Triggered Self-Assembly: The acidic environment of the lysosomes protonates the molecules, initiating their self-assembly into large aggregates. rsc.org

Lysosomal Rupture: The formation of these extensive supramolecular structures physically disrupts the lysosomal membrane. rsc.org

Apoptosis Induction: The rupture of the lysosome releases its contents, such as cathepsin B, into the cytoplasm, which in turn activates the cellular pathways leading to programmed cell death (apoptosis). rsc.org

This research highlights the potential of using the self-assembly properties of this compound derivatives for developing novel cancer therapies. The ability to design molecules that respond to specific biological triggers, such as pH changes, for targeted molecular recognition and action is a key focus in supramolecular chemistry and nanomedicine. nih.govmdpi.com

| Feature | Description | Reference |

| Molecule | Pyrene-capped tyrosine (a derivative of this compound) | rsc.org |

| Mechanism | Acid-assisted self-assembly | rsc.org |

| Trigger | Acidic pH (~4) in lysosomes | rsc.org |

| Resulting Structure | Micrometer-scaled aggregates | rsc.org |

| Biological Effect | Lysosomal membrane permeabilization (LMP) | rsc.org |

| Therapeutic Outcome | Induction of cancer cell apoptosis | rsc.org |

Biomolecular Research Tool Development and Bioconjugation Methodologies

Covalent Labeling Strategies for Proteins and Peptides in Structural and Dynamic Studies

Covalent labeling with pyrene (B120774) derivatives is a powerful strategy to investigate protein structure, conformation, and interactions. nih.govnih.gov 1-Pyrenepropanoic acid can be activated, for example, as a succinimidyl ester, to react with primary amino groups of lysine (B10760008) residues, or modified to iodoacetamide (B48618) to specifically target the sulfhydryl groups of cysteine residues. nih.govulab360.comwikipedia.org Once attached, the pyrene probe provides multifaceted information through its distinct fluorescence signals.

The fluorescence emission spectrum of a pyrene monomer features several vibronic bands. nih.gov The ratio of the intensities of these bands is sensitive to the polarity of the microenvironment, allowing researchers to probe the exposure of the labeled site to the solvent. nih.gov More significantly, when two pyrene molecules are in close spatial proximity (approximately 10 Å), they can form an excited-state dimer, or "excimer," which emits a broad, unstructured fluorescence band at a longer wavelength (around 460 nm) compared to the monomer emission. nih.gov This excimer fluorescence is a direct indicator of intramolecular or intermolecular proximity between labeled sites.

This excimer-monomer switching has been instrumental in elucidating a variety of protein dynamics:

Intra-molecular distance changes: By labeling two different sites within the same protein, changes in the distance between these sites, indicative of conformational changes, can be monitored. For instance, the fluorescence of pyrene-labeled troponin I reveals excimer bands, and a decrease in this excimer emission upon binding to troponin C in the presence of Ca2+ indicates a separation of the labeled sites. nih.gov

Protein folding and unfolding: The process of protein unfolding can be tracked by observing changes in the pyrene excimer fluorescence. This has been demonstrated with human carbonic anhydrase II, where the unfolding pathway was monitored through changes in the proximity of labeled residues. nih.gov

Protein-protein interactions and oligomerization: The formation of protein complexes can bring pyrene-labeled subunits into close contact, leading to the appearance or enhancement of excimer fluorescence. This has been used to study the self-assembly of protein heptamers and other protein-protein interactions. nih.gov

| Protein Studied | Pyrene Derivative Used | Labeling Site | Information Obtained |

| Troponin I | N-(1-pyrene)maleimide | Cysteine residues | Conformational changes upon binding to Troponin C and Ca2+ |

| Human Carbonic Anhydrase II | N-(1-pyrene)maleimide | Cysteine residues | Monitoring of protein unfolding pathway |

| α-toxin | N-(1-pyrene)maleimide | Cysteine residues | Conformational changes during heptamer assembly and pore formation |

| Apolipophorin III | N-(1-pyrene)maleimide | Cysteine residues | Intra- and inter-molecular interactions and lipid binding |

Design and Application of Nucleic Acid Probes for Hybridization and Conformational Analysis

Derivatives of this compound are integral to the design of fluorescent probes for detecting and analyzing nucleic acids. These probes leverage the unique spectroscopic properties of pyrene to signal hybridization events and conformational changes with high sensitivity and specificity.

Pyrene-labeled oligonucleotides are designed to report the presence of complementary DNA or RNA sequences. nih.gov A prominent example is the molecular beacon (MB), a hairpin-shaped oligonucleotide probe with a fluorophore (in this case, pyrene) at one end and a quencher at the other. nih.govacs.orgnih.gov In the absence of a target sequence, the hairpin structure keeps the pyrene and quencher in close proximity, resulting in fluorescence quenching. nih.gov Upon hybridization to a complementary target sequence, the hairpin opens, separating the pyrene from the quencher and leading to a significant increase in fluorescence. nih.gov

Researchers have engineered molecular beacons with multiple pyrene monomers at the 5' end and a DABCYL quencher at the 3' end for real-time DNA probing. nih.govacs.org These multi-pyrene probes can generate a strong excimer emission signal upon target binding, which is proportional to the target concentration. nih.gov This approach offers a sub-nanomolar detection limit in buffer solutions. nih.gov The long fluorescence lifetime (around 40 ns) and large Stokes shift (about 130 nm) of the pyrene excimer are particularly advantageous for time-resolved measurements, which can effectively reduce background fluorescence in complex biological samples like cell growth media. nih.govacs.org

Novel base-discriminating fluorescent (BDF) nucleosides, such as PyU and PyC, which incorporate a pyrenecarboxamide chromophore, have been developed for single nucleotide polymorphism (SNP) typing. acs.org The fluorescence of a duplex containing a PyU/A base pair, for example, shows a strong emission, while duplexes with PyU opposite other bases (C, G, or T) exhibit significantly weaker fluorescence. acs.org This differential fluorescence provides a clear signal for identifying specific nucleotides at a given position. acs.org

| Probe Type | Pyrene Configuration | Signaling Mechanism | Application |

| Molecular Beacon (MB) | Single or multiple pyrene monomers at 5' end, DABCYL quencher at 3' end | Fluorescence Resonance Energy Transfer (FRET) quenching in closed state; excimer/monomer fluorescence upon hybridization and opening | Real-time DNA/RNA detection, PCR, biosensors |

| Base-Discriminating Fluorescent (BDF) Probe | Pyrenecarboxamide-modified nucleosides (e.g., PyU, PyC) | Fluorescence intensity change based on the complementary base | Single Nucleotide Polymorphism (SNP) typing |

| Dual Pyrene-labeled Probe | Pyrene moieties on two adjacent probes | Excimer formation upon simultaneous hybridization to a target sequence | Homogeneous hybridization assays |

The formation of pyrene excimers is a powerful tool for studying the structure and conformational dynamics of nucleic acids. nih.gov By strategically placing two pyrene moieties within a nucleic acid strand or on adjacent strands, changes in their relative position and orientation can be monitored through the appearance or disappearance of the excimer fluorescence.

This principle has been applied to study DNA hairpin structures. researchgate.net For instance, DNAs with consecutive non-nucleoside pyrene residues in the loop region of a d(CG) repeat sequence have been synthesized. researchgate.net These pyrene-labeled DNAs adopt a hairpin structure where the pyrenes associate in the loop. researchgate.net The transition between B-form and Z-form DNA, induced by changes in salt concentration, alters the conformation of the pyrene associates, leading to a switch in their exciton-coupled circular dichroism signals and a change in their fluorescence. researchgate.net This demonstrates that pyrene-labeled DNA can function as a chiroptical molecular switch, responding to changes in DNA conformation. researchgate.net

In another approach, two separate oligonucleotide probes, each labeled with a single pyrene residue at adjacent terminal ends, can be used. nih.gov When these two probes simultaneously hybridize to a longer target sequence, the two pyrene molecules are brought into close proximity, resulting in the formation of an excimer and the emission of a characteristic broad fluorescence band around 495 nm. nih.gov This method provides a clear signal for the presence of the target nucleic acid in homogeneous assays. nih.gov

| System Studied | Pyrene Labeling Strategy | Conformational Change/Interaction Monitored | Signaling Mechanism |

| DNA Hairpin-Loop | Consecutive pyrene residues in the loop | B-Z DNA transition | Change in exciton-coupled circular dichroism and fluorescence |

| Target DNA Strand | Two adjacent probes each with a terminal pyrene label | Hybridization of both probes to the target | Formation of an intermolecular pyrene excimer |

| DNA/RNA Duplexes | Two pyrene-functionalized LNA monomers as next-nearest neighbors | Presence of a mismatched base pair | Switch between monomer and excimer fluorescence |

Probing of Membrane and Lipid Bilayer Organization and Dynamics

This compound and its derivatives are valuable fluorescent probes for investigating the complex organization and dynamics of biological membranes and lipid bilayers. The sensitivity of pyrene's fluorescence to the local environment allows for the characterization of membrane properties such as polarity and fluidity.

The ratio of the intensities of the first and third vibronic peaks (I1/I3) of the pyrene monomer fluorescence is a well-established indicator of the polarity of the probe's microenvironment. A higher I1/I3 ratio indicates a more polar environment. By incorporating pyrene-labeled fatty acids or phospholipids (B1166683) into a membrane, the polarity at different depths within the bilayer can be assessed. Studies on hippocampal membranes have used this principle to show that cholesterol depletion leads to an increase in membrane polarity. biotium.com

The lateral diffusion of components within a membrane, a measure of its fluidity, can be determined by monitoring the formation of pyrene excimers. When pyrene-labeled lipids are incorporated into a membrane at a sufficient concentration, the rate of their lateral diffusion will determine the frequency of collisions that lead to excimer formation. An increase in the excimer-to-monomer (E/M) fluorescence intensity ratio signifies an increase in lateral diffusion and, consequently, membrane fluidity. In the same study on hippocampal membranes, cholesterol depletion was found to increase the E/M ratio, indicating enhanced lateral diffusion. biotium.com

Furthermore, pyrene-labeled phosphoinositides have been used to study their lateral and rotational dynamics and their interactions with membrane proteins like band 3 in erythrocyte ghosts. nih.gov By analyzing the monomer fluorescence yield as a function of the mole fraction of the pyrene-labeled lipid, both the lateral diffusion coefficient and a repulsion factor between the lipid molecules can be estimated. nih.gov These studies have revealed that phosphoinositides can be preferentially located adjacent to membrane proteins, a finding that has significant implications for cell signaling pathways. nih.gov

| Membrane Property | Pyrene-based Measurement | Principle | Example Application |

| Polarity | Ratio of vibronic peak intensities (I1/I3) of monomer fluorescence | The I1/I3 ratio is sensitive to the polarity of the pyrene microenvironment. | Assessing changes in hippocampal membrane polarity upon cholesterol depletion. |

| Fluidity/Lateral Diffusion | Excimer-to-monomer (E/M) fluorescence intensity ratio | The rate of excimer formation is dependent on the lateral diffusion of pyrene-labeled lipids. | Monitoring changes in hippocampal membrane fluidity upon cholesterol depletion. |

| Lipid-Protein Interactions | Changes in monomer fluorescence yield and fluorescence anisotropy | The presence of a protein can alter the distribution and mobility of pyrene-labeled lipids. | Characterizing the interaction between phosphoinositides and band 3 protein in erythrocyte membranes. |

Application in Cellular and Subcellular Imaging Methodologies (Focus on Probe Mechanism)

Pyrene-based fluorescent probes, derived from structures like this compound, are increasingly being developed for imaging specific analytes and organelles within living cells. rsc.org The design of these probes often incorporates a recognition moiety for the target analyte and a signaling mechanism that translates the binding event into a change in fluorescence.

A common mechanism for these probes is a "turn-on" fluorescence response. In its free state, the probe's fluorescence is quenched through a process like photoinduced electron transfer (PET). Upon binding to the target analyte, this quenching pathway is disrupted, leading to a significant enhancement of the pyrene fluorescence.

For example, a pyrene derivative containing a picolinohydrazide (B126095) moiety has been designed as a highly selective "turn-on" fluorescent sensor for copper(II) ions. nih.gov In the absence of Cu2+, the probe is weakly fluorescent. However, upon chelation of Cu2+, a significant fluorescence enhancement is observed, allowing for the detection and imaging of this ion in living cells. nih.gov The probe's effectiveness was demonstrated in HeLa cells using fluorescence microscopy. nih.gov

The versatility of pyrene chemistry allows for the development of probes targeted to specific subcellular locations. By attaching a lysosome-targeting group, for instance, a probe can be directed to this organelle to report on the local environment or the presence of specific ions. The inherent properties of pyrene, such as its high fluorescence quantum yield, low cytotoxicity, and excellent cell permeability, make it an attractive fluorophore for the design of such advanced imaging tools. rsc.org

| Probe | Target Analyte/Organelle | Mechanism of Action | Cellular Application |

| Pyrene derivative with picolinohydrazide moiety | Copper(II) ions (Cu2+) | "Turn-on" fluorescence upon chelation of Cu2+, disrupting PET quenching. | Imaging of Cu2+ in living HeLa cells. |

| Pyrene-based probes with specific targeting groups | Various ions, reactive oxygen species (ROS), reactive carbonyl species (RCS) | Often rely on "turn-on" or ratiometric fluorescence changes upon reaction or binding. | Subcellular imaging and detection of specific analytes in various cell types. |

| Nitro-benzoxadiazole-pyrene conjugate | Cyclooxygenase-1 (COX-1) | Covalent labeling of the target enzyme, allowing for its visualization. | Targeting and visualizing COX-1 in live ovarian cancer cells. |

Advanced Analytical Methodologies Utilizing 1 Pyrenepropanoic Acid

Enhancement of Chromatographic Separations and Detection Techniques

The intrinsic fluorescence of the pyrene (B120774) structure is a key feature harnessed to improve detection limits in high-performance liquid chromatography (HPLC). By chemically modifying analytes that lack a native chromophore or fluorophore with a pyrene-containing reagent, their detection at very low concentrations becomes possible. 1-Pyrenepropanoic acid and its derivatives can serve as fluorescent labeling or derivatization reagents.

Derivatization with a pyrene-based reagent converts a non-fluorescent molecule into a highly fluorescent derivative, which can then be easily detected by a fluorescence detector in an HPLC system. This pre-column derivatization strategy significantly enhances the sensitivity of the analysis. For instance, a novel fluorescent labeling reagent based on a pyrene structure was developed for the determination of fatty acids by HPLC with fluorescence detection. rsc.orgresearchgate.net The derivatized fatty acids exhibited strong fluorescence, allowing for their detection at levels as low as 0.85–5.5 ng/mL. rsc.orgresearchgate.net

Similarly, a pyrene-based derivatization reagent, F-trap pyrene, has been successfully used for the analysis of aliphatic amines and amino acids. nih.gov This reagent, which contains a fluorescent pyrene moiety, reacts with amines to form highly fluorescent derivatives that can be separated and quantified using reversed-phase HPLC. nih.gov The use of such reagents allows for the detection of amines at femtomole levels. nih.gov This approach not only increases sensitivity but can also improve the chromatographic separation of the analytes.

| Application Area | Analyte Class | Pyrene-based Reagent Example | Detection Limit | Reference |

| Fatty Acid Analysis | Fatty Acids | Pyrene-based labeling reagent | 0.85–5.5 ng/mL | rsc.orgresearchgate.net |

| Amine Analysis | Aliphatic Amines, Amino Acids | F-trap pyrene | 3.6–25 fmol | nih.gov |

Development of Fluorescent Sensors for Specific Research Analytes (e.g., Biomarkers, Environmental Species)

The sensitivity of the fluorescence emission of pyrene derivatives to their local environment makes them excellent candidates for the development of fluorescent sensors. These sensors can be designed to detect a wide range of analytes, including important biomarkers and environmental pollutants. The principle behind these sensors often involves a change in the fluorescence properties of the pyrene moiety, such as intensity or wavelength, upon binding to the target analyte.

A notable example is the development of a pyrene-based fluorescent probe for the specific detection of cysteine, an essential amino acid and biomarker. researchgate.net The probe exhibits a significant enhancement in fluorescence intensity upon reacting with cysteine, allowing for its selective detection over other amino acids. researchgate.net This high selectivity is crucial for accurate biomarker detection in complex biological samples. researchgate.net

In the realm of environmental monitoring, pyrene-based fluorescent sensors have been designed to detect heavy metal ions. For instance, a Schiff base ligand incorporating a pyrene unit has been synthesized for the selective and sensitive detection of Cu²⁺ and Fe²⁺ ions in aqueous solutions. usda.gov The binding of these metal ions to the sensor leads to a quenching of the pyrene fluorescence, providing a "turn-off" sensing mechanism. usda.gov Such sensors have demonstrated low detection limits, in the micromolar range, and have been successfully applied to the analysis of real water samples. usda.gov The versatility of pyrene chemistry allows for the design of a wide array of probes for various target analytes. rsc.org

| Sensor Target | Analyte | Principle of Detection | Limit of Detection (LOD) | Reference |

| Biomarker | Cysteine | Fluorescence enhancement | Not Specified | researchgate.net |

| Environmental Species | Cu²⁺ | Fluorescence quenching | 0.42 µM | usda.gov |

| Environmental Species | Fe²⁺ | Fluorescence quenching | 0.51 µM | usda.gov |

Methodological Advancements in Environmental Analysis (e.g., as a Tracer or Standard)

The strong fluorescence and relative stability of certain pyrene derivatives make them suitable for use as tracers in environmental studies, particularly in hydrology and soil science. copernicus.org Fluorescent tracers are intentionally released into a system to track the movement of water and dissolved substances. rsc.orggw-project.org The pyrene derivative 1,3,6,8-pyrene tetra sulfonic acid tetra sodium salt (PTSA) has been evaluated as an effective tracer for agricultural spray drift studies due to its high water solubility, good photostability, and high detectability. usda.gov Although this compound itself is more hydrophobic than PTSA, its fluorescent properties suggest its potential as a tracer for studying the transport of hydrophobic pollutants in aquatic and terrestrial environments. rsc.org The choice of tracer often depends on the specific properties of the environment being studied, such as pH and the presence of organic matter, which can influence the tracer's transport. copernicus.org

In addition to being a tracer, this compound has the potential to be used as an internal standard in chromatographic analysis of environmental samples. ablesci.com An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. ablesci.com It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. ablesci.com For a compound to be a good internal standard, it should be similar in chemical and physical properties to the analyte of interest but not naturally present in the samples. ablesci.com Given its defined structure and strong fluorescent signal, this compound could serve as a reliable internal standard for the quantification of other polycyclic aromatic hydrocarbons (PAHs) or similar hydrophobic compounds in environmental matrices. The use of an internal standard improves the accuracy and precision of quantitative analysis.

| Application | Compound Example | Key Properties | Relevance to Environmental Analysis |

| Fluorescent Tracer | 1,3,6,8-pyrene tetra sulfonic acid tetra sodium salt (PTSA) | High water solubility, good photostability, high detectability | Tracking water movement and spray drift. usda.gov |

| Potential Fluorescent Tracer | This compound | Hydrophobic nature, strong fluorescence | Studying the fate and transport of hydrophobic pollutants. rsc.org |

| Potential Internal Standard | This compound | Defined structure, strong fluorescent signal | Improving accuracy and precision in the quantification of PAHs and other hydrophobic compounds. ablesci.com |

Computational Chemistry and Theoretical Investigations of 1 Pyrenepropanoic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Photophysical Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the photophysical properties of pyrene (B120774) derivatives like 1-pyrenepropanoic acid. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used methods to study the geometries, frontier molecular orbitals (HOMO and LUMO), and electronic transitions of these molecules.

The electronic properties of the pyrene core are significantly influenced by the nature and position of its substituents. For instance, substituting at the 1-position, as in this compound, strongly influences both the S1 ← S0 and S2 ← S0 electronic transitions. acs.org This is in contrast to substitutions at the 2- and 7-positions, where the S2 ← S0 transition remains more "pyrene-like" due to a nodal plane in the HOMO and LUMO that passes through these positions. acs.orgnih.gov

Theoretical studies have shown that the introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO energy gap, thereby altering the absorption and emission wavelengths. nih.govacs.org For this compound, the propanoic acid group is generally considered to have a weak electron-withdrawing effect. Quantum chemical calculations can precisely quantify this effect on the electronic energy levels and predict the resulting photophysical characteristics.

A key aspect of pyrene's photophysics is the nature of its lowest singlet excited states, labeled 1La and 1Lb according to Platt's notation. The 1Lb state is the lowest energy transition (S0 → S1) and is symmetry forbidden, leading to a low fluorescence quantum yield for unsubstituted pyrene. aub.edu.lb The 1La state (S0 → S2 transition) is symmetry allowed and has a much larger oscillator strength. aub.edu.lb Ab initio multi-reference perturbation theory methods have been employed to accurately calculate the energies of these states, which is a long-standing challenge for quantum chemistry. nih.govresearchgate.net The substitution on the pyrene ring can alter the energetic ordering and mixing of these states, thereby influencing the fluorescence properties.

Interactive Table: Calculated Electronic Properties of Selected Pyrene Derivatives.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Key Findings |

|---|---|---|---|---|---|

| Pyrene | B3LYP/6-311G** | -5.78 | -1.98 | 3.80 | Reference for electronic properties. scirp.org |

| 1-Chloropyrene | B3LYP/6-311G** | -5.87 | -2.23 | 3.64 | Substitution lowers the HOMO-LUMO gap. scirp.org |

| 2-Chloropyrene | B3LYP/6-311G** | -5.82 | -2.11 | 3.71 | Positional isomers show different electronic properties. scirp.org |

| 4-Chloropyrene | B3LYP/6-311G** | -5.85 | -2.18 | 3.67 | Reactivity and stability correlate with electronic parameters. scirp.org |

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for investigating the intermolecular interactions and self-assembly processes of molecules like this compound. nih.gov These simulations model the atomic motions of molecules over time, providing insights into how they interact and organize into larger supramolecular structures. nih.gov

The self-assembly of this compound is driven by a combination of non-covalent interactions, including π-π stacking of the pyrene cores and hydrophobic interactions involving the pyrene moiety, particularly in aqueous environments. The propanoic acid group introduces hydrophilicity, making the molecule amphiphilic and capable of forming structures like micelles or vesicles in solution.

MD simulations can be used to explore the preferred orientations and stacking geometries of pyrene molecules. Studies on pyrene dimers have identified various stable conformations, with π-π stacking being the dominant interaction motif. researchgate.netchemrxiv.org The strength of these interactions can be quantified by calculating the Gibbs free energy of dimerization. Oxidation of the pyrene core has been shown to increase the strength of intermolecular interactions. chemrxiv.orgfigshare.com

For amphiphilic pyrene derivatives, MD simulations can model the aggregation process, showing how individual molecules come together to form larger assemblies. researchgate.netunibe.ch These simulations can reveal the structure of the resulting aggregates, the arrangement of the pyrene and carboxylic acid groups within the assembly, and the role of solvent molecules in mediating the interactions. chemrxiv.org Coarse-grained MD simulations can be employed to study self-assembly on larger length and time scales. nih.gov

Interactive Table: Calculated Dimerization Energies of Pyrene and its Derivatives.

| Dimer System | Method | Gibbs Free Energy of Dimerization (kJ/mol) | Key Findings |

|---|---|---|---|

| (Pyrene)2 | ωB97X-D4/def2-TZVP | 16.94 | Identification of two new pyrene-homodimer conformations. chemrxiv.org |

| (Pyrene-4,5-dione)2 | ωB97X-D4/def2-TZVP | 8.39 | Oxidation leads to stronger intermolecular interactions. chemrxiv.org |

| (Pyrene-4,5,9,10-tetraone)2 | ωB97X-D4/def2-TZVP | 6.49 | Increased oxidation further strengthens dimerization. chemrxiv.org |

Theoretical Modeling of Excimer Formation and Excited State Dynamics

Theoretical modeling is crucial for understanding the dynamics of excited states in pyrene systems, particularly the formation of excimers. An excimer is a short-lived dimeric species formed when an excited-state molecule interacts with a ground-state molecule of the same kind. Pyrene is a classic example of a molecule that exhibits strong excimer fluorescence, which is characterized by a broad, structureless, and red-shifted emission band compared to the monomer emission.

Theoretical studies, often employing nonadiabatic dynamics simulations within a time-dependent density functional theory (TD-DFT) framework, have revealed the intricate pathways of excimer formation. rsc.org For the pyrene dimer in the gas phase, two distinct excimer formation pathways have been identified. rsc.org The first involves local excited state relaxation with oscillations along the stacking coordinate, while the second pathway involves larger amplitude oscillations along a parallel shift coordinate. rsc.org The timescale for excimer formation in the gas-phase dimer has been calculated to be around 6-7 picoseconds. rsc.org

The surrounding environment significantly influences excimer dynamics. In a crystal, the interactions with neighboring molecules can dampen the intermolecular motions, leading to a single, slower excimer formation pathway on a picosecond timescale. rsc.org The formation of the excimer is viewed as the relaxation of a singlet exciton (B1674681) into an excimer geometry. acs.org

The conformational dynamics of the pyrene excimer itself have also been investigated using a combination of TD-DFT and machine learning. chemrxiv.org These studies have identified multiple stable excimer geometries in the first excited state. The rapid structural reorganization towards the most stable stacked-twisted conformer is found to dominate the photophysics of the excimer, which is responsible for the characteristic long fluorescence lifetime and red-shifted emission. chemrxiv.org These theoretical findings provide a detailed picture of the structural and electronic changes that occur during the excited-state lifetime of pyrene systems.

Interactive Table: Key Parameters in Theoretical Models of Pyrene Excimer Formation.

| System | Method | Key Finding | Timescale/Parameter |

|---|---|---|---|

| Pyrene Dimer (Gas Phase) | TD-DFT Nonadiabatic Dynamics | Two distinct excimer formation pathways. | Excimer formation time: ~6-7 ps |

| Pyrene Dimer (Gas Phase) | TD-DFT Nonadiabatic Dynamics | Pathway 1: Damped oscillations in stacking coordinate. | Period of oscillation: 350 fs |

| Pyrene Dimer (Gas Phase) | TD-DFT Nonadiabatic Dynamics | Pathway 2: Large amplitude oscillations in parallel shift. | Period of oscillation: ~900 fs |

| Pyrene Crystal | QM/MM Nonadiabatic Dynamics | Single, strongly damped excimer formation pathway. | Slow stabilization on a picosecond timescale. |

Future Prospects and Interdisciplinary Research Directions

Novel Synthetic Approaches for Enhanced Photophysical Functionality and Selectivity

The development of new synthetic methods is crucial for creating derivatives of 1-pyrenepropanoic acid with tailored properties. Traditional functionalization of the pyrene (B120774) core often targets the more reactive 1, 3, 6, and 8 positions. rsc.orgmdpi.com However, recent advancements have enabled more challenging modifications at the K-region (4, 5, 9, and 10-positions) and the less accessible 2- and 7-positions, opening new avenues for tuning the molecule's photophysical behavior. rsc.orgmdpi.com

One powerful strategy is the transition metal-catalyzed C-H activation and site-selective functionalization. mdpi.com For instance, iridium-catalyzed direct C-H borylation can introduce boryl groups at the 2- and 7-positions of the pyrene scaffold. mdpi.comnih.gov These borylated intermediates serve as versatile handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), allowing the introduction of a wide array of donor, acceptor, and conjugated substituents. nih.gov These modifications can significantly alter the resulting molecule's fluorescence quantum yield, Stokes shift, and environmental sensitivity.

Another approach involves the selective oxidation of the K-region to generate novel pyrene derivatives. rsc.org While early methods used toxic reagents like osmium tetraoxide, newer research focuses on more practical alternatives. rsc.org Functionalization at the K-region can create donor-acceptor (D-A) conjugated systems, which often exhibit desirable properties such as smaller energy band gaps and amphoteric redox behavior, making them suitable for applications in organic electronics and advanced sensing. rsc.org

Post-polymerization modification (PPM) presents another route, where a polymer backbone is first created and then functionalized with pyrene moieties. mdpi.com This allows for the creation of materials where the close proximity of pyrene units can be controlled, influencing the formation of excimers and providing a mechanism for probing interactions within the polymer structure. mdpi.com

The table below summarizes key synthetic strategies being explored to enhance the functionality of pyrene-based molecules.

| Synthetic Strategy | Target Position(s) | Key Reactions | Potential Functional Enhancements |

| C-H Borylation | 2- and 7-positions | Iridium-catalyzed borylation, Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig cross-coupling | Tunable photophysics (donor/acceptor substitution), introduction of diverse functional groups. mdpi.comnih.gov |

| K-Region Oxidation/Olefination | 4-, 5-, 9-, 10-positions | Oxidation followed by olefination reactions | Creation of D-A systems, altered redox properties, red-shifted emissions. rsc.org |

| Post-Polymerization Modification | Side-chains of polymers | Amine-activated ester substitution, "click" chemistry | Development of fluorescent polymeric sensors, control over excimer formation. mdpi.com |

These synthetic advancements are critical for developing next-generation probes based on the this compound scaffold, enabling greater control over their photophysical responses and enhancing their selectivity for specific biological targets.

Emerging Applications in Advanced Microscopy and Super-Resolution Imaging Techniques

The demand for fluorescent probes that can operate under the demanding conditions of super-resolution microscopy is a significant driver of innovation. Techniques like Stimulated Emission Depletion (STED) microscopy require fluorophores with high photostability, low cytotoxicity, and specific photophysical characteristics to overcome the diffraction limit of light. rsc.orgnih.gov

Pyrene-based probes are emerging as powerful tools for these advanced techniques. rsc.org For STED microscopy, probes must be resistant to photobleaching from the high-power depletion laser and should ideally possess a large Stokes shift to minimize crosstalk between excitation and emission signals. nih.gov Researchers have developed a pyrene-based ceramide conjugate, PyLa-C17Cer, which exhibits an exceptionally large Stokes shift and high photostability, making it highly effective for STED imaging of lipid droplets in living cells. rsc.orgnih.gov This probe's design, conjugating a pyrene luminophore to a ceramide, ensures specific targeting of lipid droplets, demonstrating how the this compound scaffold can be adapted for high-selectivity imaging. rsc.org

The properties that make pyrene derivatives suitable for STED also make them promising for other super-resolution methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). nih.govchemrxiv.org These techniques rely on the controlled activation and "blinking" of individual fluorophores. nih.gov The development of photoactivatable pyrene derivatives, which transition from a non-fluorescent to a fluorescent state upon light irradiation, is an active area of research that could expand their use in these single-molecule localization microscopy methods. chemrxiv.org

The table below outlines the key requirements for fluorescent probes in super-resolution microscopy and how pyrene derivatives are being engineered to meet them.

| Super-Resolution Technique | Key Probe Requirements | Example of Pyrene-Based Application |

| STED (Stimulated Emission Depletion) | High photostability, large Stokes shift, low saturation intensity, low cytotoxicity. nih.gov | PyLa-C17Cer : A pyrene-ceramide conjugate for live-cell STED imaging of lipid droplets, featuring a mega-Stokes shift and high photostability. rsc.orgnih.gov |

| PALM/STORM (Localization Microscopy) | Photoactivation or photoswitching capabilities ("blinking"), high photon output, target specificity. nih.govchemrxiv.org | Photoactivatable Pyronins (PULI) : While not pyrene-based, the concept of on-target photoassembly is a key direction applicable to pyrene for creating probes that become fluorescent only upon light irradiation, minimizing background. chemrxiv.org |

| Two-Photon Microscopy | High two-photon absorption cross-section, red-shifted emission. | Pyrene-benzothiazolium (BTP) derivatives : These probes show promise for two-photon fluorescence microscopy imaging with excitation in the near-infrared range. nih.gov |

The continued development of pyrene-based probes, including derivatives of this compound, with these advanced features will enable researchers to visualize cellular structures and processes with unprecedented detail. nih.govnih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling of Probe Behavior